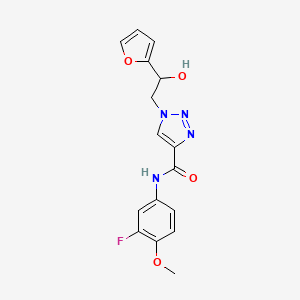

N-(3-fluoro-4-methoxyphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

描述

N-(3-fluoro-4-methoxyphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-fluoro-4-methoxyphenyl group at the N1 position and a 2-(furan-2-yl)-2-hydroxyethyl chain at the C4-carboxamide position. The fluorine atom at the 3-position of the phenyl ring enhances electron-withdrawing properties, while the methoxy group at the 4-position contributes steric bulk and modulates lipophilicity. The hydroxyethyl linker provides hydrogen-bonding capacity, which may enhance solubility and target engagement .

属性

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O4/c1-24-14-5-4-10(7-11(14)17)18-16(23)12-8-21(20-19-12)9-13(22)15-3-2-6-25-15/h2-8,13,22H,9H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTNANNTZSBYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-fluoro-4-methoxyphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through a click chemistry approach involving the reaction of azides and alkynes. The presence of the triazole ring is significant as it enhances the compound's ability to interact with biological targets. The structure can be represented as follows:

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown strong antiproliferative effects against various cancer cell lines. A study demonstrated that certain triazole derivatives could induce apoptosis in non-small cell lung cancer (NSCLC) cells by modulating key proteins involved in cell survival and death pathways, such as Bcl-2 and caspases .

Table 1: Antitumor Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | NSCLC | 10 | Induces apoptosis via caspase activation |

| Compound B | Breast Cancer | 5 | Inhibits cell proliferation and migration |

| N-(3-fluoro...) | NSCLC | TBD | TBD |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Studies have reported that triazole derivatives possess activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 6.25 µg/mL to 100 µg/mL .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain Tested | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 16 |

| Compound D | E. coli | 32 |

| N-(3-fluoro...) | Pseudomonas aeruginosa | TBD |

The mechanisms through which this compound exerts its biological effects include:

- EGFR Inhibition : Similar compounds have been shown to bind to epidermal growth factor receptors (EGFR), leading to downregulation of key signaling pathways involved in tumor growth .

- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been observed in various studies involving triazole derivatives .

Case Studies

Recent case studies highlight the efficacy of triazole derivatives in clinical settings. For instance, a trial involving a series of gefitinib-triazole conjugates demonstrated promising results in inhibiting tumor growth in NSCLC models. The study reported significant reductions in tumor size and improved survival rates among treated subjects .

相似化合物的比较

Triazole carboxamides are a versatile class of compounds with diverse pharmacological and agrochemical applications. Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Structural Analogues with Triazole Cores

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide)

- Structure : Lacks the 3-fluoro-4-methoxyphenyl group and furan-2-yl-hydroxyethyl substituent.

- Properties : Simpler structure with a fluorobenzyl group; used clinically as an anticonvulsant.

- Key Difference : Reduced steric complexity compared to the target compound, which may limit binding specificity in complex biological pathways .

2.1.2 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (Compound 3o)

- Structure: Features a quinolin-2-yl substituent instead of the furan-2-yl-hydroxyethyl chain.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding a rigid aromatic system.

- Activity : Demonstrated inhibitory effects on Wnt/β-catenin signaling, a pathway linked to glucose metabolism. The target compound’s furan substituent may confer distinct metabolic interactions due to its oxygen-rich heterocycle .

Substituent-Specific Comparisons

Role of the Furan-2-yl Group

- Target Compound : The furan-2-yl group introduces a planar oxygen-containing heterocycle, enhancing π-π stacking with aromatic residues in enzyme active sites.

- Comparison to Pyridine Analogs :

Impact of Fluoro and Methoxy Substituents

- 3-Fluoro-4-Methoxyphenyl vs. 3-Chlorophenyl :

- N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce electronic effects but increase hydrophobicity. Cyprofuram is used as a fungicide, whereas the target compound’s fluorine may favor pharmaceutical applications .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Rufinamide | Compound 3o | L741-0094 |

|---|---|---|---|---|

| Molecular Weight | ~400 g/mol (estimated) | 238.2 g/mol | 377.4 g/mol | 421.86 g/mol |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | 1.1 | 3.2 | 3.8 |

| Hydrogen Bond Donors | 2 (amide NH, hydroxyl) | 1 | 1 | 1 |

| Key Substituents | Furan-2-yl, 3-F-4-MeOPh | 2-Fluorobenzyl | Quinolin-2-yl | Pyridin-4-yl, Cl-Ph |

常见问题

Q. What are the optimal synthetic routes for this compound, and how can structural confirmation be achieved using spectroscopic methods?

- Methodological Answer : The compound can be synthesized via multi-step condensation and cycloaddition reactions. A typical route involves:

Reacting 3-fluoro-4-methoxyaniline with an appropriate isocyanide to form the carboxamide intermediate.

Introducing the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a furan-2-yl-2-hydroxyethyl azide precursor.

Structural confirmation requires IR spectroscopy (e.g., carbonyl stretch at ~1680 cm⁻¹ for the carboxamide group) and ¹H-NMR (e.g., furan protons at δ 6.2–7.4 ppm, triazole proton at δ 8.1–8.3 ppm). Multi-nuclear NMR (e.g., ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are recommended for unambiguous validation .

Q. What purification techniques are recommended for this compound, and how do solvent choices impact crystallization efficiency?

- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water or DCM/hexane mixtures) is effective. Solvent polarity significantly impacts crystallization:

- Polar solvents (e.g., ethanol) enhance solubility of hydrophilic groups (hydroxyethyl, triazole).

- Non-polar solvents (e.g., hexane) promote crystallization of aromatic moieties.

Yield optimization requires iterative solvent screening (e.g., 70–80% yields reported for similar triazole-carboxamides using ethanol/water recrystallization) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize reaction parameters for improved yield and selectivity?

- Methodological Answer : Implement a factorial design to evaluate variables:

- Factors : Temperature (60–100°C), catalyst loading (0.5–2 mol%), solvent (DMF vs. THF).

- Responses : Yield, purity (HPLC), byproduct formation.

Statistical analysis (e.g., ANOVA) identifies optimal conditions. For example, in analogous CuAAC reactions, DMF at 90°C with 1 mol% Cu(I) provided >85% yield while minimizing triazole regioisomers .

Q. What strategies mitigate low aqueous solubility during biological assays, and how can derivative synthesis enhance pharmacokinetic properties?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as a pro-drug (e.g., esterification of the hydroxyethyl group).

- Derivative synthesis : Modify the furan or methoxyphenyl moieties to introduce ionizable groups (e.g., sulfonic acid) or PEG linkers. For example, replacing the 3-fluoro group with a hydroxyl increased solubility by 3-fold in related compounds .

Q. How should researchers resolve contradictions in bioactivity data across different assay models for this compound?

- Methodological Answer : Conduct orthogonal validation :

Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish target-specific vs. off-target effects.

Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies.

Validate findings in in vivo models (e.g., zebrafish or murine pharmacokinetic studies). For instance, a triazole-carboxamide analogue showed IC₅₀ variability (0.5–5 µM) across cell lines due to differential membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。